Suprasterol(2) I
Description
Overview of Vitamin D Photochemical Pathways and Isomerization Cascades
The synthesis of vitamin D in the skin is a classic example of a photochemically induced process. It begins with the precursor 7-dehydrocholesterol (B119134) (provitamin D3), which upon exposure to UVB radiation (290-315 nm), undergoes a ring-opening reaction to form previtamin D3. nih.govresearchgate.net This thermally labile intermediate can then isomerize to the more stable vitamin D3 (cholecalciferol). nih.gov
However, the photochemical journey does not end there. Previtamin D3 itself is photosensitive and can be converted into other isomers, namely lumisterol (B196343) and tachysterol (B196371). nih.govoregonstate.edu Furthermore, vitamin D3, once formed, is also susceptible to photodegradation upon further sun exposure, leading to the formation of additional photoproducts, including 5,6-trans-vitamin D3, suprasterol I, and suprasterol II. oregonstate.edumdpi.com This intricate network of reactions is influenced by factors such as the wavelength and duration of UV exposure. researchgate.net A similar cascade of photoisomerization occurs with ergosterol (B1671047) (provitamin D2), leading to the formation of vitamin D2 (ergocalciferol) and its own set of photoisomers, including Suprasterol(2) I and Suprasterol(2) II. researchgate.net
The formation of these various isomers is a crucial regulatory mechanism that prevents the excessive production and potential toxicity of vitamin D from prolonged sun exposure. researchgate.net
Contextualization of this compound within the Vitamin D Photoisomeric Landscape
This compound, along with its stereoisomer Suprasterol(2) II, is a significant photoproduct derived from the ultraviolet irradiation of vitamin D2 (ergocalciferol). nih.govrsc.org The formation of suprasterols is an irreversible photochemical reaction. mdpi.com Structurally, the suprasterols are pentacyclic compounds, possessing a bicyclo[3.1.0]hexane system, which is a significant departure from the tricyclic structure of vitamin D. rsc.orgmdpi.com The formation of this compound and II are major transformation pathways for vitamin D2 under UV light, with studies showing they can be the main products in the reaction mixture. nih.govrsc.org
The mechanism of this photoisomerization is thought to involve a complex series of intramolecular rearrangements of the conjugated triene system of vitamin D2. rsc.org The stereochemical differences between Suprasterol I and Suprasterol II arise from the different possible directions of the ring closures during their formation.
| Compound | Precursor | Key Structural Feature | Formation Pathway |
|---|---|---|---|
| Previtamin D3 | 7-Dehydrocholesterol | Secosteroid (broken B-ring) | Photochemical ring-opening |
| Vitamin D3 | Previtamin D3 | Secosteroid | Thermal isomerization |
| Lumisterol | Previtamin D3 | Tetracyclic isomer | Photochemical isomerization |
| Tachysterol | Previtamin D3 | Tricyclic isomer | Photochemical isomerization |
| This compound | Vitamin D2 | Pentacyclic isomer | Irreversible photochemical rearrangement |
| Suprasterol II | Vitamin D2 | Pentacyclic isomer | Irreversible photochemical rearrangement |
Significance of Photodegradation Products in Biological Systems
For a long time, the photodegradation products of vitamin D were considered biologically inert byproducts. However, recent research has begun to uncover potential biological activities for some of these compounds, particularly in the skin where they are formed. nih.gov
Studies have shown that several vitamin D photoisomers, including some suprasterols, exhibit antiproliferative activity in cultured human keratinocytes. mdpi.comtandfonline.com This suggests that these compounds may play a role in regulating skin cell growth and differentiation. nih.gov For instance, some suprasterols have demonstrated a strong, dose-dependent inhibition of keratinocyte proliferation, comparable to the active form of vitamin D3, 1,25-dihydroxyvitamin D3. tandfonline.com
However, the biological activity of these photoproducts does not always correlate with their binding affinity for the vitamin D receptor (VDR), the primary mediator of vitamin D's genomic actions. ebi.ac.uk While some hydroxylated metabolites of photoisomers show some affinity for the VDR, compounds like tachysterol and lumisterol have very low binding affinity. nih.gov This has led to the hypothesis that these photoproducts may act through alternative receptors or non-genomic pathways to exert their effects. ebi.ac.uk It has also been suggested that some photoproducts may be further metabolized in the skin to more active forms. nih.gov Specifically for this compound, while its antiproliferative effects have been noted, it is generally considered to have no calcemic activity, meaning it does not affect calcium metabolism in the way that vitamin D does. researchgate.net
| Compound | VDR Binding Affinity | Reported Biological Activity |
|---|---|---|
| Lumisterol | Very Low (>20 µM) nih.gov | Antiproliferative in keratinocytes (at high concentrations). nih.gov |
| Tachysterol | Very Low (>20 µM) nih.gov | Antiproliferative in keratinocytes (at high concentrations). nih.gov |
| 5,6-trans-vitamin D3 | Low (560 nM) nih.gov | Antiproliferative in keratinocytes. nih.gov |
| This compound | Not well-established, but considered low to negligible. | Antiproliferative in keratinocytes; non-calcemic. researchgate.nettandfonline.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
42763-68-8 |
|---|---|
Molecular Formula |
C28H44O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(1R,3'S,3aR,6'aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methylspiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,1'-2,3,4,5,6,6a-hexahydro-1aH-cyclopropa[a]indene]-3'-ol |
InChI |
InChI=1S/C28H44O/c1-17(2)18(3)7-8-19(4)23-11-12-25-27(23,5)13-6-14-28(25)24-15-20-9-10-21(29)16-22(20)26(24)28/h7-8,17-19,21,23-26,29H,6,9-16H2,1-5H3/b8-7+/t18-,19+,21-,23+,24-,25+,26?,27+,28?/m0/s1 |
InChI Key |
JXQOOYHTFYSRJG-KFBDRESTSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC23C4C3C5=C(C4)CCC(C5)O)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC23[C@@H]4C3C5=C(C4)CC[C@@H](C5)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC23C4C3C5=C(C4)CCC(C5)O)C |
Synonyms |
suprasterol(2) I |
Origin of Product |
United States |
Photochemical Formation Pathways of Suprasterol 2 I
Precursors and Substrates in Suprasterol(2) I Photoreactions
Formation from Vitamin D₂ and Vitamin D₃ upon Ultraviolet Irradiation
This compound, along with its isomer Suprasterol(2) II, are major photoproducts formed when vitamin D₂ (ergocalciferol) and vitamin D₃ (cholecalciferol) are exposed to ultraviolet radiation. rsc.orgtandfonline.com The irradiation of vitamin D₂ in an ethanol (B145695) solution with a high-pressure mercury lamp results in a mixture of photoproducts, with this compound and II being the main components observed in gas chromatography. Similarly, the exposure of vitamin D₃ in human skin or in a methanol (B129727) solution to sunlight leads to its photodegradation into several products, including this compound. nih.gov
The formation of suprasterols from vitamin D is considered an intramolecular cycloaddition reaction. rsc.org This process is part of a natural regulatory mechanism that prevents the excessive production and potential toxicity of vitamin D₃ in the skin during prolonged exposure to sunlight. nih.govnih.gov Once formed, vitamin D₃ can absorb UVB photons and isomerize to form Suprasterol I and II, among other photoproducts. jst.go.jpnih.gov The conversion of vitamin D to suprasterols is irreversible due to steric hindrance, which prevents the re-opening of the newly formed rings. mdpi.com
The yield of Suprasterol I and II from the UV irradiation of vitamin D₂ can be significant, reaching 80-90% of the total products. rsc.org
Relationship to 7-Dehydrocholesterol (B119134) and Ergosterol (B1671047) Photoisomerization
The story of this compound formation begins with the precursors to vitamin D, namely 7-dehydrocholesterol (pro-vitamin D₃) in the skin and ergosterol (pro-vitamin D₂) in plants and fungi. nih.govservice.gov.uk UV radiation cleaves the B-ring of these provitamins to form pre-vitamin D₃ and pre-vitamin D₂, respectively. rsc.orgmdpi.com These pre-vitamins then undergo a thermally induced isomerization to form vitamin D₃ and vitamin D₂. google.com
Prolonged exposure to UV radiation leads to further photochemical transformations. Not only can the pre-vitamin D isomers be converted to other photoproducts like lumisterol (B196343) and tachysterol (B196371), but the vitamin D molecules themselves are subject to photoisomerization. nih.govjst.go.jpnih.gov It is at this stage that this compound is formed from the continued irradiation of vitamin D. nih.gov Therefore, the photoisomerization of 7-dehydrocholesterol and ergosterol is the initial step in a cascade of photochemical reactions that ultimately leads to the formation of this compound. researchgate.net
7-Dehydrocholesterol (in skin) or Ergosterol (in fungi/plants) is exposed to UVB radiation. nih.govservice.gov.uk
This leads to the formation of Pre-vitamin D₃ or Pre-vitamin D₂. google.com
Thermal isomerization converts the pre-vitamins to Vitamin D₃ or Vitamin D₂. google.com
Continued UV exposure converts Vitamin D₃ or Vitamin D₂ to this compound and other photoproducts. nih.govnih.gov
Ultraviolet Radiation Parameters and Environmental Conditions Affecting this compound Formation
The formation of this compound is highly dependent on the specific conditions of the UV irradiation, including the wavelength, energy input, exposure time, intensity, and the surrounding chemical environment.
Influence of Wavelength and Energy Input on Photoisomerization
The wavelength of UV radiation plays a crucial role in the photochemical reactions of vitamin D and its precursors. The conversion of 7-dehydrocholesterol to pre-vitamin D₃ is most effective with UVB radiation in the range of 290-310 nm. nih.gov
For the subsequent formation of this compound and II from vitamin D₂, studies using monochromatic UV light have shown that wavelengths in the range of 295-312 nm are most effective. jst.go.jp The formation of various photoproducts is a complex interplay of their individual absorption spectra. While the initial conversion of provitamins to pre-vitamins is a key step, the continued irradiation at specific wavelengths drives the formation of suprasterols from the vitamin D isomers. researchgate.net
The energy input, a function of both intensity and duration of irradiation, also dictates the product distribution. Higher energy input generally leads to a greater conversion of vitamin D to its various photoproducts, including the suprasterols.
Impact of Exposure Time and Intensity on Product Distribution
The duration and intensity of UV exposure significantly affect the relative amounts of the different photoproducts formed. Short exposure times to sunlight are expected to lead to a prolonged production of vitamin D₃ due to the slow thermal conversion of pre-vitamin D₃. nih.gov However, with prolonged exposure, the concentration of pre-vitamin D₃ reaches a plateau, and further irradiation leads to the formation of other isomers like lumisterol and tachysterol. nih.gov
Role of Solvent and Biological Matrix in Photoconversion Dynamics
The environment in which the photoreactions occur, whether in a solvent or a biological matrix like the skin, can influence the dynamics of this compound formation.
In solution, the choice of solvent can affect the conformational equilibrium of the vitamin D molecule, which in turn can influence the efficiency and pathway of photoisomerization. researchgate.net For instance, studies on the irradiation of ergocalciferol (B368823) (vitamin D₂) are often conducted in ethanol. jst.go.jp The use of a methanol solution has also been employed to model the effects of sunlight on vitamin D₃. nih.gov The polarity of the solvent can play a significant role in the stability and reactivity of the different isomers.
Within the skin, the environment is far more complex. The hydrophobic nature of the cell membranes where 7-dehydrocholesterol and vitamin D₃ reside influences their conformation. oregonstate.edu Furthermore, vitamin D₃ is bound by vitamin D-binding protein (DBP) and transported away from the site of synthesis, which affects its availability for further photodegradation. jst.go.jp The presence of other molecules in the skin that can absorb UV radiation, such as melanin, also modulates the amount of UV light available to drive these photochemical reactions. oregonstate.edu Despite these complexities, the fundamental photochemical conversion of vitamin D to suprasterols occurs in the skin as a mechanism to regulate vitamin D levels. nih.govnih.gov
Mechanistic Investigations of Suprasterol II Photoisomerization
The formation of Suprasterol II from vitamin D involves intricate intramolecular rearrangements initiated by the absorption of ultraviolet (UV) light. rsc.org These transformations are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. princeton.edumasterorganicchemistry.com
The prevailing mechanism for the formation of Suprasterol I and II from vitamin D involves a series of photochemical rearrangements. rsc.org Upon UV irradiation, the conjugated triene system of vitamin D becomes excited. mdpi.comnih.gov This excitation leads to intramolecular cyclization reactions.
The formation of the pentacyclic (five-ring) structure of Suprasterol II is proposed to occur through an intramolecular [π4+π2] cycloaddition, also known as a Diels-Alder reaction. rsc.org In this process, the conjugated triene system of the vitamin D molecule essentially folds back on itself. Specifically, it is suggested that the reaction may proceed through a concerted mechanism where two rings, a cyclopropane (B1198618) and a cyclopentene (B43876), are formed in a single step. rsc.org This complex rearrangement transforms the B-seco steroid structure of vitamin D into the rigid, pentacyclic framework of Suprasterol II. researchgate.netrsc.orgresearchgate.net
Another proposed mechanism suggests a stepwise process, beginning with the closure of a cyclopropane ring, which is then followed by the formation of the five-membered ring. rsc.org
The photochemical reaction leading to Suprasterol II is considered irreversible. mdpi.comnih.gov This irreversibility is attributed to the significant steric hindrance within the newly formed pentacyclic structure. mdpi.comnih.gov The rigid arrangement of the fused rings prevents the molecule from undergoing the necessary conformational changes to revert to the open-ring triene structure of vitamin D. mdpi.comnih.gov Once formed, Suprasterol II is a stable endpoint in this particular photochemical pathway, unlike other photoisomers such as lumisterol, which can be reversibly converted back to previtamin D. oregonstate.edunih.govservice.gov.ukservice.gov.uk This stability prevents the accumulation of toxic amounts of vitamin D during prolonged sun exposure. service.gov.ukservice.gov.ukmdpi.com
Comparative Analysis with Other Vitamin D Photoproducts
The photochemistry of vitamin D is characterized by a variety of products, each with distinct structural features and formation pathways. Suprasterol II is just one of several isomers that can be generated. researchgate.net
Suprasterol II is structurally distinct from other major vitamin D photoproducts like lumisterol, tachysterol, and 5,6-trans-vitamin D. researchgate.netmdpi.com
Lumisterol : Lumisterol is a tetracyclic stereoisomer of provitamin D (7-dehydrocholesterol). It is formed via a photochemical ring-closure of previtamin D, reforming the B-ring but with a different stereochemistry than the original provitamin. annualreviews.orgmdpi.comnih.gov Unlike the pentacyclic Suprasterol II, lumisterol retains the four-ring steroid skeleton. researchgate.net
Tachysterol : Tachysterol is a tricyclic isomer of previtamin D, formed through a Z/E (cis/trans) isomerization around the central C6-C7 double bond of the triene system. annualreviews.orgphotobiology.com It maintains the open B-ring structure characteristic of secosteroids, in contrast to the fused-ring system of Suprasterol II. researchgate.net
5,6-trans-Vitamin D : This isomer is formed from vitamin D itself through photo-isomerization. annualreviews.orgoregonstate.edumdpi.com It differs from the natural 5,6-cis-vitamin D by the geometry around the C5-C6 bond. Like tachysterol, it is a tricyclic secosteroid and lacks the complex pentacyclic structure of Suprasterol II. mdpi.com
The following table summarizes the key structural differences between these photoproducts.
| Compound | Number of Rings | Key Structural Feature | Formation Precursor |
| Suprasterol II | 5 (Pentacyclic) | Fused cyclopropane and cyclopentene rings | Vitamin D |
| Lumisterol | 4 (Tetracyclic) | Stereoisomer of provitamin D | Previtamin D |
| Tachysterol | 3 (Tricyclic) | trans geometry at C6-C7 double bond | Previtamin D |
| 5,6-trans-Vitamin D | 3 (Tricyclic) | trans geometry at C5-C6 bond | Vitamin D |
This table is generated based on information from multiple sources. annualreviews.orgoregonstate.eduresearchgate.netmdpi.com
During the UV irradiation of vitamin D, Suprasterol I and Suprasterol II are the main products formed, with combined yields reported to be as high as 80-90%. rsc.org The ratio of Suprasterol I to Suprasterol II can vary, but studies on the irradiation of 1α,25-dihydroxyvitamin D3 found that the two isomers were formed in a similar ratio. rsc.org
The following table provides a general overview of the formation of these compounds.
| Product | Precursor | Formation Type | Reversibility | Typical Yields |
| Suprasterol I & II | Vitamin D | Photochemical Cyclization | Irreversible | 80-90% (combined) rsc.org |
| Lumisterol | Previtamin D | Photochemical Ring Closure | Reversible with Pre-D oregonstate.edu | ~21% mdpi.com |
| Tachysterol | Previtamin D | Photochemical Isomerization | Reversible with Pre-D | ~12% mdpi.com |
Yields are context-dependent and can vary significantly based on experimental conditions like solvent, temperature, and irradiation wavelength.
Advanced Structural Elucidation and Conformational Analysis of Suprasterol 2 I
Application of X-ray Crystallography in Suprasterol(2) I Structural Determination
An early and crucial structural determination was performed on a derivative, Suprasterol II 4-iodo-5-nitrobenzoate. hmdb.ca The heavy iodine atom in this derivative facilitated the analysis of the diffraction data. The study revealed a monoclinic crystal system with the space group C2 and provided the precise cell dimensions that defined the unit cell of the crystal lattice. hmdb.ca This crystallographic analysis was instrumental in confirming the presence of a three-membered ring within the molecular structure, a key feature that distinguishes it from other vitamin D isomers. hmdb.ca The data unequivocally established the pentacyclic nature of the Suprasterol II skeleton, which had been a subject of debate based on chemical evidence alone.
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₅H₄₆O₄NI |
| Molecular Weight | 671.0 |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a | 39.14 Å |
| b | 10.34 Å |
| c | 8.21 Å |
| β | 94° 51' |
| Z (Molecules per unit cell) | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the determination of connectivity and stereochemistry.
The characterization of Suprasterol II has been accomplished using proton magnetic resonance spectroscopy (¹H NMR). nih.gov This technique is essential for confirming the structure of photoproducts formed during the UV irradiation of vitamin D₂ and its precursors. nih.gov In the complex mixture of isomers produced, NMR provides the resolution needed to identify individual compounds like Suprasterol II.
While specific, detailed assignments of ¹H and ¹³C NMR chemical shifts for Suprasterol II are not extensively tabulated in foundational literature, the application of NMR is critical. For a molecule with the complexity of Suprasterol II, one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed. These experiments help to establish:
Proton and Carbon Environments: The chemical shift of each nucleus provides insight into its local electronic environment.
Connectivity: Through-bond correlations (COSY for ¹H-¹H, HMBC for long-range ¹H-¹³C) reveal how atoms are connected, allowing for the tracing of the carbon skeleton.
Stereochemistry: The coupling constants (J-values) between protons and data from Nuclear Overhauser Effect (NOE) experiments provide information about dihedral angles and through-space proximities of atoms, which is crucial for defining the molecule's three-dimensional shape and the relative orientation of its stereocenters.
The isolation and subsequent characterization by ¹H NMR were key steps in distinguishing Suprasterol II from other tri-, tetra-, and pentacyclic isomers formed during the photochemical process. nih.gov
Mass Spectrometry Techniques in Photoproduct Characterization and Identification
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a highly effective tool for identifying and characterizing components in a complex mixture, such as the photoproducts of ergosterol (B1671047) irradiation.
The analysis of the isomeric mixture containing Suprasterol II has been successfully performed using GC-MS. nih.gov A critical aspect of this analysis is the identification of diagnostic fragment ions that can differentiate between various classes of isomers. For the pentacyclic isomer group, which includes Suprasterol I and Suprasterol II, a characteristic base peak in the mass spectrum has been identified. nih.gov This allows for the confident, albeit tentative, identification of these compounds within a complex chromatogram before their isolation and confirmation by other methods like NMR. nih.gov Analysis is typically performed on trimethylsilyl (B98337) (TMS) derivatives to improve the volatility and thermal stability of the sterols for GC analysis.
| Isomer Class | Diagnostic Fragment Ion (m/z) | Significance |
|---|---|---|
| Pentacyclic (e.g., Suprasterol₂ I, Suprasterol₂ II) | 118 | Base Peak |
The fragmentation pattern provides a molecular fingerprint. The formation of the m/z 118 ion is characteristic of the specific skeletal arrangement of the pentacyclic suprasterol structure, allowing it to be distinguished from other isomers like the tricyclic vitamin D₂ or the tetracyclic lumisterol₂. nih.gov
Theoretical and Computational Approaches to this compound Structure and Photochemistry
Theoretical and computational chemistry offers invaluable insights into the mechanisms of photochemical reactions and the conformational preferences of molecules. These methods can model the behavior of molecules in their electronically excited states, which is essential for understanding the complex series of events that occur upon UV irradiation of vitamin D precursors.
The formation of Suprasterol II is part of a complex network of photochemical and thermal reactions originating from the steroidal precursor 7-dehydrocholesterol (B119134) or ergosterol. The initial step is the photochemical ring-opening to form previtamin D. nih.gov Previtamin D is a flexible triene system that can exist in various conformations. Computational methods, such as molecular mechanics (MMX) and ab initio calculations, have been used to study the ground-state conformational preferences of previtamin D. hmdb.ca These studies are crucial because the specific conformation of previtamin D at the moment of photoexcitation is believed to influence the reaction pathway and the resulting photoproducts.
While specific computational studies detailing the exact photochemical pathway from previtamin D to Suprasterol II are not extensively documented, the general principles derived from theoretical models of hexatriene photochemistry are applicable. These models suggest that the formation of complex, rearranged products like suprasterols likely involves:
Excitation of a specific conformer of the hexatriene system of previtamin D.
Movement on the excited-state potential energy surface towards a conical intersection, which is a point where the excited and ground state surfaces touch, allowing for efficient, non-radiative decay back to the ground state.
Formation of the product on the ground state potential energy surface following this decay.
The intricate, strained pentacyclic structure of Suprasterol II suggests a complex intramolecular cycloaddition reaction from an excited state of a precursor, a process that can be rationalized and explored using high-level quantum chemical calculations. These theoretical approaches complement experimental data by providing a mechanistic framework to understand why certain photoproducts are formed.
Chemical Synthesis and Derivatization of Suprasterol 2 I and Analogues
Laboratory Synthetic Methodologies for Suprasterol(2) I and Related Suprasterols
The laboratory synthesis of this compound and its stereoisomer, Suprasterol(2) II, primarily relies on the photochemical irradiation of vitamin D₂. nasonline.org This process is a biomimetic approach, replicating the transformations that vitamin D undergoes upon overexposure to ultraviolet (UV) light. symeres.com The core reaction involves a complex intramolecular rearrangement of the 5,7,10(19)-triene system inherent to the vitamin D structure.
The established mechanism for the formation of suprasterols from vitamin D involves a multi-step photochemical cascade. rsc.org Upon irradiation with UV light, typically in the UVB range (290–315 nm), the vitamin D molecule undergoes a ring-closure reaction. mdpi.comvitamind-journal.it Dauben and Kellogg proposed a mechanism suggesting that the process begins with the closure of a cyclopropane (B1198618) ring, which is then followed by the formation of a five-membered ring, resulting in the characteristic pentacyclic bicyclo[3.1.0]hexane structure of suprasterols. rsc.orgmdpi.com
In a controlled laboratory setting, the irradiation of vitamin D₃ has been shown to yield this compound and Suprasterol(2) II as the main products, achieving a combined yield of 80-90%. rsc.org The formation of these compounds is considered an irreversible photochemical reaction due to significant steric hindrance that prevents the reopening of the newly formed rings to revert to the conjugated triene structure. mdpi.com
Two general strategies are employed for the synthesis of vitamin D derivatives, which are the precursors to suprasterols:
Biomimetic Photochemical Route: This approach starts with a suitable steroid precursor, such as 7-dehydrocholesterol (B119134) or ergosterol (B1671047), which already contains any desired modifications. symeres.com This precursor is then converted photochemically to the corresponding vitamin D analogue, which is subsequently irradiated to form the target suprasterol. symeres.com
Convergent Synthesis: This strategy involves the separate synthesis of the A-ring and the C/D-ring fragments of the vitamin D molecule. These fragments are then coupled together using methods like the Lythgoe-type Wittig-Horner reaction to construct the full secosteroid backbone before the final photochemical conversion step. symeres.comresearchgate.net
Table 1: Key Precursors and Products in this compound Synthesis
| Precursor | Product(s) | Key Transformation |
| Vitamin D₂ | This compound and Suprasterol(2) II | Photochemical Rearrangement |
| Vitamin D₃ | Suprasterol I and Suprasterol II | Photochemical Rearrangement |
| 1α,25-Dihydroxyvitamin D₃ | 1α,25-Dihydroxy Suprasterol I and II | Photochemical Rearrangement |
Strategies for the Development of this compound Analogues and Derivatives
The development of this compound analogues is intrinsically linked to the synthesis of modified vitamin D derivatives. The primary strategy involves synthesizing a vitamin D analogue with desired functional groups on the A-ring or the side chain and then subjecting it to photochemical transformation. jst.go.jpjst.go.jp
Research has focused on creating analogues such as 1α,25-dihydroxy suprasterols I and II, which are derived from the hormonally active form of vitamin D₃, 1,25-dihydroxyvitamin D₃ (Calcitriol). rsc.org The synthesis follows the same photochemical principles, where irradiating a solution of 1,25-dihydroxyvitamin D₃ yields the corresponding dihydroxylated suprasterols. rsc.org
Another innovative approach involves the synthesis of novel secosteroids from precursors other than traditional vitamin D. For instance, researchers have synthesized 3β,21-dihydroxypregna-5,7-dien-20-one and used UVB radiation to induce its conversion to various photoproducts, including potential suprasterol analogues. nih.gov This method expands the range of accessible structures by starting with different steroidal frameworks. nih.govnih.gov
Furthermore, the synthesis of a novel suprasterol has been achieved through the photochemical reaction of 1α,25-dihydroxy-9-methylene-19-norvitamin D₃. nih.gov The structure of this unique pentacyclic product was confirmed by X-ray crystallographic analysis, demonstrating that modifications to the core triene system of the vitamin D precursor can lead to new and unexpected suprasterol-type structures. nih.gov These strategies highlight a modular approach: synthesize a unique vitamin D analogue, then use photochemistry as a tool to create a corresponding unique suprasterol derivative.
Table 2: Examples of Synthetic Strategies for Suprasterol Analogues
| Starting Material | Synthetic Approach | Resulting Analogue Type |
| 1α,25-Dihydroxyvitamin D₃ | Photochemical irradiation of the modified vitamin D precursor. | Dihydroxylated Suprasterols |
| 3β,21-dihydroxypregna-5,7-dien-20-one | UVB-induced photoconversion of a non-traditional 5,7-diene. | Pregnane-based Suprasterols |
| 1α,25-dihydroxy-9-methylene-19-norvitamin D₃ | UV-induced photochemical reaction of a 19-norvitamin D analogue. | New pentacyclic suprasterol structure. nih.gov |
Photochemical Synthesis Approaches in Controlled Laboratory Environments
The cornerstone of suprasterol synthesis is the photochemical reaction conducted in a controlled laboratory environment. symeres.comuw.edu.pl The process requires precise control over several experimental parameters to maximize the yield of the desired products and minimize the formation of other photoproducts like lumisterol (B196343), tachysterol (B196371), or toxisterols. vitamind-journal.itresearchgate.net
Key factors influencing the photochemical synthesis include:
Wavelength: The irradiation is typically performed using UVB light (290-315 nm), as these wavelengths are effective in inducing the necessary electronic transitions in the vitamin D triene system. mdpi.comjst.go.jp
Temperature: While the initial photochemical excitation is not temperature-dependent, subsequent thermal rearrangements can compete with the photochemical pathways. Controlling the temperature is crucial for product selectivity. nih.gov
Reaction Medium: The choice of solvent can significantly affect the reaction's outcome. The conformation of the vitamin D molecule can change in different solvents, influencing which photochemical pathway is favored. nih.gov
Flow Chemistry: Modern photochemical reactions can be performed with high efficiency under flow conditions. symeres.com In a flow reactor, a solution of the vitamin D precursor is pumped through a transparent tube that is continuously irradiated. This technique allows for uniform light exposure, precise control of reaction time, and better reproducibility, making it suitable for larger-scale synthesis. symeres.com
The irradiation of vitamin D₂ or D₃ leads to the formation of Suprasterol I and II as the predominant, thermodynamically stable end-products of over-irradiation. nasonline.orgrsc.org The reaction is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the various photoproducts, allowing the reaction to be stopped when the optimal yield of suprasterols is achieved. nih.gov
Biological Context and Molecular Inactivity of Suprasterol 2 I
Origin in Biological Photodegradation Pathways for Vitamin D Homeostasis
Suprasterol(2) I is a photoproduct formed in the skin from the continued exposure of vitamin D3 to solar ultraviolet (UV) radiation. nih.govoup.comnih.gov This process is a key part of the natural regulation of vitamin D3 levels, preventing its excessive accumulation and potential toxicity from prolonged sun exposure. nih.govoup.comnih.gov When the skin is exposed to UVB radiation, 7-dehydrocholesterol (B119134) is converted to previtamin D3, which then thermally isomerizes to vitamin D3. nih.govnih.gov However, with ongoing sun exposure, vitamin D3 itself is susceptible to photodegradation, leading to the formation of several biologically inactive or weakly active photoproducts, including Suprasterol I, 5,6-trans-vitamin D3, and this compound. nih.govoup.comnih.govjst.go.jp This photochemical cascade ensures that vitamin D3 concentrations in the skin are tightly controlled, acting as a crucial self-regulating mechanism for vitamin D homeostasis. nih.govmdpi.comtandfonline.com
Molecular Basis of this compound Biological Inactivity
The biological inertness of this compound, particularly concerning the classical vitamin D endocrine pathways, is well-documented and stems from its distinct molecular structure, which prevents critical interactions with the vitamin D receptor and subsequent physiological responses.
Lack of Binding Affinity to the Vitamin D Receptor (VDR)
The primary mechanism for the biological actions of active vitamin D metabolites, such as 1,25-dihydroxyvitamin D3 (calcitriol), is their binding to the vitamin D receptor (VDR), a nuclear transcription factor. mdpi.comoregonstate.edu This binding event initiates a cascade of genomic responses that regulate a wide array of physiological processes, most notably calcium and phosphate (B84403) homeostasis. nih.govmdpi.com this compound, due to its altered stereochemistry resulting from photoisomerization, does not fit into the ligand-binding pocket of the VDR. This lack of binding affinity renders it incapable of activating the VDR and initiating the downstream gene transcription that characterizes the hormonal activity of vitamin D. oup.commdpi.com
Absence of Calcemic Activity In Vivo
Consistent with its inability to bind to the VDR, this compound is devoid of calcemic activity. researchgate.netrsc.org The calcemic activity of vitamin D metabolites refers to their ability to regulate calcium levels in the blood, primarily by influencing intestinal calcium absorption and bone calcium mobilization. nih.gov In vivo studies have demonstrated that this compound does not elicit these effects. rsc.org This lack of calcemic activity is a direct consequence of its failure to activate the VDR in key target tissues such as the intestine, kidneys, and bone. nih.govresearchgate.net
Influence on Epidermal Proliferation and Differentiation (Non-Receptor Mediated)
While largely inactive in the classical VDR-mediated pathways, some research suggests that certain vitamin D photoproducts, including suprasterols, may have some influence on the proliferation and differentiation of keratinocytes, the primary cells of the epidermis. nih.govoregonstate.edu These effects, however, are not believed to be mediated by the VDR. ebi.ac.uk The active form of vitamin D, 1,25-dihydroxyvitamin D3, is known to inhibit the proliferation of keratinocytes and promote their terminal differentiation, a process crucial for maintaining the skin's barrier function. nih.govresearchgate.net While this compound does not replicate these potent effects, its presence in the skin as a photodegradation product contributes to the complex milieu of vitamin D-related compounds that may collectively influence epidermal homeostasis. nih.govoregonstate.edu
Comparative Biological Activity of this compound with Biologically Active Vitamin D Metabolites and Analogs
To fully appreciate the biological inactivity of this compound, it is useful to compare its properties with those of hormonally active vitamin D metabolites and synthetic analogs.
| Compound | VDR Binding Affinity | Calcemic Activity | Primary Function |
| This compound | None/Negligible | Absent rsc.org | Photoprotection nih.govoup.comnih.govoup.comoregonstate.eduresearchgate.net |
| 1,25-Dihydroxyvitamin D3 (Calcitriol) | High | Potent | Regulation of calcium homeostasis, cell differentiation, and immune function nih.govnih.gov |
| 25-Hydroxyvitamin D3 (Calcifediol) | Low | Weak | Major circulating form, precursor to calcitriol (B1668218) mdpi.com |
| Vitamin D3 (Cholecalciferol) | Very Low | Inactive until metabolized | Precursor to 25-hydroxyvitamin D3 nih.gov |
| MART-10 (Synthetic Analog) | High | Low/Non-calcemic | Potent anti-proliferative and pro-differentiating activity jst.go.jp |
This table provides a simplified comparison of the biological activities of this compound and other relevant vitamin D compounds.
As illustrated in the table, there is a clear distinction between the biologically inert nature of this compound and the potent hormonal actions of calcitriol. While both originate from the same precursor, their divergent structures dictate their profoundly different roles in the body. Synthetic analogs like MART-10 are designed to retain or enhance specific biological activities, such as anti-cancer effects, while minimizing undesirable side effects like hypercalcemia. jst.go.jp This highlights the critical importance of the specific molecular structure in determining the biological function of vitamin D-related compounds.
Future Directions and Research Gaps in Suprasterol 2 I Studies
Elucidation of Unexplored Photochemical Transformations and Intermediate Species
The photochemical landscape of vitamin D isomers is intricate, with Suprasterol(2) I representing just one of several potential outcomes of prolonged UV exposure. nih.govmdpi.com The initial cleavage of the B-ring in ergosterol (B1671047), the precursor to vitamin D2, initiates a cascade of reactions leading to previtamin D2, which then thermally isomerizes to vitamin D2. However, continued irradiation of previtamin D can lead to the formation of other isomers like tachysterol2 and lumisterol2. mdpi.com Further UV exposure of vitamin D2 itself results in the irreversible formation of this compound and Suprasterol(2) II. mdpi.com
The precise mechanisms and intermediate species involved in the transformation of vitamin D2 to this compound are not fully understood. Early research suggested a mechanism involving the closure of a cyclopropane (B1198618) ring followed by the formation of a five-membered ring. rsc.org An alternative hypothesis proposed an intramolecular crossed Diels-Alder reaction. rsc.org Future investigations should focus on identifying and characterizing the transient intermediates in this photochemical cascade. Time-resolved spectroscopy and advanced quantum chemical calculations could provide invaluable insights into the reaction pathways and the fleeting existence of these intermediate species. Understanding these transformations is crucial for controlling the formation of this compound and other photoproducts during processes like the UV irradiation of mushrooms to enhance their vitamin D2 content. researchgate.net
Development of Advanced Analytical Methodologies for Low-Concentration Detection and Characterization
A significant hurdle in studying this compound and other vitamin D photoisomers is the analytical challenge they present. These compounds often exist in complex matrices at very low concentrations, making their detection and quantification difficult. uq.edu.auresearchgate.net Current methods, such as high-performance liquid chromatography (HPLC) with UV detection, are often used but can be hampered by co-eluting isomers. researchgate.net
The development of more sensitive and selective analytical techniques is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of vitamin D metabolites and offers the potential for more accurate quantification of this compound. uq.edu.auresearchgate.netbham.ac.uk Innovations in LC-MS/MS, including improved ionization sources and derivatization procedures, are expected to overcome the challenge of poor ionization efficiency of vitamin D compounds. uq.edu.au Furthermore, multidimensional chromatographic techniques and the use of chiral detectors can aid in the separation and identification of various isomers. researchgate.net The establishment of validated, high-throughput methods will be essential for routine analysis in both research and industrial settings, such as in the quality control of UV-treated foods. mdpi.com
Below is an interactive data table summarizing the analytical methods used for the detection of vitamin D and its isomers.
| Analytical Technique | Abbreviation | Key Advantages | Challenges/Limitations | Reference |
| High-Performance Liquid Chromatography with Ultraviolet Detection | HPLC-UV | Cost-effective, suitable for routine analysis | Potential for co-elution of isomers | mdpi.comresearchgate.net |
| Gas Chromatography-Mass Spectrometry | GC-MS | Provides structural information through fragmentation patterns | May require derivatization, thermal degradation of some compounds | researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity, considered a "gold standard" | Matrix effects, cost of instrumentation | uq.edu.auresearchgate.netbham.ac.uk |
| High-Performance Liquid Chromatography with Chiral Detector | HPLC-CD | Crucial for identifying co-eluting stereoisomers | Limited availability, specialized application | researchgate.net |
Investigation of Potential Undiscovered Biological Functions or Interactions of this compound in Non-Classical Pathways
While the classical endocrine functions of vitamin D are well-documented, the biological roles of its numerous photoproducts, including this compound, remain largely enigmatic. oregonstate.edu Historically considered inactive byproducts of excessive sun exposure, there is emerging evidence that some vitamin D photoisomers may possess biological activity. oregonstate.edutandfonline.com For instance, certain suprasterols derived from vitamin D3 have demonstrated antiproliferative effects in cultured human keratinocytes. tandfonline.com
Future research should systematically investigate the potential biological functions of this compound. This includes examining its ability to interact with the vitamin D receptor (VDR) and other nuclear receptors. nih.gov It is plausible that this compound could act as a modulator of cellular signaling pathways, independent of the classical VDR-mediated genomic effects. These "non-classical" pathways are an active area of vitamin D research. nih.gov Studies employing cell-based assays, transcriptomics, and proteomics can help to uncover any potential effects of this compound on gene expression and cellular processes. Given that other vitamin D photoisomers have been shown to influence the expression of genes involved in vitamin D metabolism, similar investigations for this compound are warranted. frontiersin.org
Refinement of Computational Models and Simulation Techniques for this compound Formation and Fate
Computational chemistry offers a powerful lens through which to study the formation and behavior of molecules like this compound. Quantum mechanical calculations and molecular dynamics simulations can provide detailed insights into the photochemical reaction mechanisms, conformational preferences, and energetic landscapes of vitamin D isomers. mdpi.com
Refining current computational models will be crucial for a more accurate prediction of this compound formation. This includes developing more sophisticated models that can account for the influence of the solvent environment and the specific wavelengths of UV light used. jst.go.jp Simulating the time-dependent Schrödinger equation could help identify the key properties that govern the photochemical reactions. researchgate.net Furthermore, computational approaches can be used to predict the spectroscopic properties (e.g., NMR, UV-Vis) of this compound and its potential intermediates, aiding in their experimental identification. By integrating computational simulations with experimental data, researchers can build a more complete and predictive understanding of the entire photochemical process, from the initial absorption of a photon to the final formation of stable photoproducts like this compound.
Q & A
Basic Research Questions
Q. How can researchers design experiments to validate the synthesis protocol of Suprasterol(2) I, ensuring reproducibility?
- Methodological Answer : Utilize a split-plot experimental design to isolate variables affecting synthesis yield (e.g., temperature, catalysts). Standardize protocols using the P-E/I-C-O framework (Population: reaction substrates; Exposure: synthesis conditions; Comparison: control reactions; Outcome: purity/yield metrics). Validate reproducibility via triplicate runs with independent labs, adhering to metric system guidelines (e.g., reporting yields to ≤3 significant figures) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Combine NMR (¹H/¹³C) for stereochemical analysis and HPLC-MS for purity assessment. For trace impurities, use GC-MS with electron ionization . Calibrate instruments using certified reference standards and report retention indices with ±0.1 sec precision , aligning with guidelines for numerical data reporting in pharmacological studies .
Q. How should researchers assess the pharmacological activity of this compound in vitro while minimizing assay interference?
- Methodological Answer : Employ dose-response curves with negative controls (e.g., solvent-only) and positive controls (e.g., known agonists/antagonists). Use Bliss independence or Loewe additivity models to differentiate synergistic vs. additive effects. Validate results through inter-laboratory comparisons and statistical tests (e.g., ANOVA with post-hoc Tukey HSD, p < 0.05) .
Advanced Research Questions
Q. How can contradictions between in vivo and in vitro bioactivity data for this compound be systematically resolved?
- Methodological Answer : Apply Hill criteria for causal inference to evaluate biological plausibility and dose-response consistency. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Cross-reference findings with systematic reviews (e.g., PRISMA guidelines) to identify contextual biases in prior studies .
Q. What computational strategies are recommended for predicting this compound’s metabolite interactions and off-target effects?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) with human cytochrome P450 isoforms. Validate predictions via QSAR models trained on ChEMBL datasets. For false-positive mitigation, apply ensemble learning (e.g., random forests) and report confidence intervals for binding affinities .
Q. How should researchers address discrepancies in reported binding affinities of this compound across studies?
- Methodological Answer : Conduct a meta-analysis with random-effects models to quantify heterogeneity. Stratify data by assay type (e.g., SPR vs. ITC) and buffer conditions. Use Bland-Altman plots to visualize systematic biases and Cochran’s Q test to assess inter-study variance .
Q. What methodologies ensure robust identification of this compound’s stereoisomers in complex biological matrices?
- Methodological Answer : Pair chiral chromatography (e.g., Chiralpak IA-3) with circular dichroism spectroscopy . For low-abundance isomers, employ tandem MS/MS with MRM transitions . Validate using isotopic labeling and adherence to ICH Q2(R1) validation guidelines .
Methodological Frameworks and Tools
- Data Validation : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Statistical Reporting : Use STROBE or ARRIVE guidelines for preclinical studies, specifying exact p-values and effect sizes .
- Literature Synthesis : Apply Boolean search strings (e.g., "this compound" AND "kinetic assay") in PubMed/Scopus, prioritizing peer-reviewed journals over preprint repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
